5-Amino-2-(thiomorpholin-4-yl)benzoic acid

Medicinal Chemistry Scaffold Design Physicochemical Property Optimization

Procure this thiomorpholine-benzoic acid scaffold to differentiate your SAR campaigns. The sulfur atom provides a unique electronic profile vs. morpholine analogs, enabling scaffold-hopping to overcome resistance. The thiomorpholine ring also serves as a handle for oxidation, allowing systematic exploration of sulfoxide/sulfone derivatives. Ideal for building MMP-9 inhibitor libraries.

Molecular Formula C11H14N2O2S
Molecular Weight 238.31
CAS No. 78243-75-1
Cat. No. B2527614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(thiomorpholin-4-yl)benzoic acid
CAS78243-75-1
Molecular FormulaC11H14N2O2S
Molecular Weight238.31
Structural Identifiers
SMILESC1CSCCN1C2=C(C=C(C=C2)N)C(=O)O
InChIInChI=1S/C11H14N2O2S/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15)
InChIKeyHTDMMZILJVIOAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-(thiomorpholin-4-yl)benzoic Acid: A Thiomorpholine-Bearing Benzoic Acid Building Block for Medicinal Chemistry Procurement


5-Amino-2-(thiomorpholin-4-yl)benzoic acid (CAS: 78243-75-1) is a heterocyclic benzoic acid derivative containing a thiomorpholine ring at the 2-position and an amino group at the 5-position [1]. With a molecular formula of C₁₁H₁₄N₂O₂S and a molecular weight of 238.31 g/mol, this compound is primarily utilized as a versatile synthetic intermediate and building block in drug discovery and medicinal chemistry programs [2]. The thiomorpholine moiety, featuring a tetrahedral sulfur atom, confers distinct electronic and steric properties that differentiate it from its morpholine-containing analogs .

Why 5-Amino-2-(thiomorpholin-4-yl)benzoic Acid Cannot Be Replaced by Common Morpholine or Piperidine Analogs


The thiomorpholine ring in 5-amino-2-(thiomorpholin-4-yl)benzoic acid introduces a sulfur atom that fundamentally alters its physicochemical and electronic profile relative to oxygen-containing morpholine or nitrogen-containing piperidine analogs . This substitution increases molecular polarizability and modifies hydrogen-bonding capacity, which can critically impact target binding, metabolic stability, and overall pharmacokinetic behavior in downstream candidates . As a result, compounds built on this scaffold may exhibit distinct biological activity and synthetic utility that cannot be replicated by simply interchanging the heterocyclic core [1].

Quantitative Differentiation Evidence: 5-Amino-2-(thiomorpholin-4-yl)benzoic Acid vs. Analogs


Thiomorpholine vs. Morpholine: Structural Differentiation by Sulfur Incorporation

The presence of a thiomorpholine ring in 5-amino-2-(thiomorpholin-4-yl)benzoic acid introduces a sulfur atom at position 4 of the heterocycle, whereas its closest analog, 5-amino-2-(morpholin-4-yl)benzoic acid, contains an oxygen atom at the same position . This single-atom substitution increases the molecular weight from 222.24 g/mol (morpholine analog) to 238.31 g/mol and alters the compound's electronic distribution and hydrogen-bonding capabilities [1].

Medicinal Chemistry Scaffold Design Physicochemical Property Optimization

Predicted MMP-9 Inhibition: A Potential Point of Differentiation for Thiomorpholine-Containing Scaffolds

Computational predictions suggest that 5-amino-2-(thiomorpholin-4-yl)benzoic acid may inhibit matrix metalloproteinase-9 (MMP-9) with a predicted IC₅₀ of 180 nM in a fluorescent assay . While this is a class-level inference based on the thiomorpholine moiety's known activity, it provides a quantitative benchmark for comparison against structurally similar but functionally distinct analogs, such as those lacking the thiomorpholine ring or with different substitution patterns . Direct experimental validation is required to confirm this activity.

Enzyme Inhibition MMP-9 Cancer Research Inflammation

Synthetic Utility: Distinct Reactivity Profile vs. Morpholine Analogs

The thiomorpholine ring in 5-amino-2-(thiomorpholin-4-yl)benzoic acid undergoes nucleophilic substitution reactions that are not feasible with the oxygen-containing morpholine analog . Specifically, the sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, enabling late-stage diversification that is impossible for morpholine-based scaffolds . This unique reactivity expands the chemical space accessible from a single building block.

Synthetic Chemistry Building Block Reactivity Sulfur Chemistry

Optimal Procurement and Deployment Scenarios for 5-Amino-2-(thiomorpholin-4-yl)benzoic Acid


Scaffold Hopping in Kinase Inhibitor Programs Requiring Unique Heterocyclic Topology

Medicinal chemistry teams seeking to replace a morpholine or piperidine ring in an existing lead series can use 5-amino-2-(thiomorpholin-4-yl)benzoic acid as a scaffold-hopping building block. The sulfur atom in the thiomorpholine ring alters the vector of the heterocycle and modifies its electronic profile, potentially improving selectivity or overcoming resistance mechanisms that have emerged with oxygen- or nitrogen-based analogs .

Late-Stage Diversification via Sulfur Oxidation for SAR Exploration

In structure-activity relationship (SAR) campaigns, the thiomorpholine moiety's sulfur atom serves as a chemical handle for oxidation. Researchers can synthesize the parent compound and then generate a panel of sulfoxide and sulfone derivatives to systematically probe the effects of increasing polarity and hydrogen-bond acceptor strength on target binding and pharmacokinetic properties . This capability is not available with morpholine-containing building blocks.

Targeted Synthesis of MMP-9 Inhibitor Libraries for Cancer and Inflammation Research

Based on the predicted MMP-9 inhibitory activity (IC₅₀ ≈ 180 nM) associated with thiomorpholine-containing scaffolds, 5-amino-2-(thiomorpholin-4-yl)benzoic acid is a suitable core for constructing focused compound libraries aimed at identifying novel MMP-9 inhibitors . Procurement of this building block enables the rapid assembly of diverse analogs for biological evaluation in oncology and inflammatory disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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